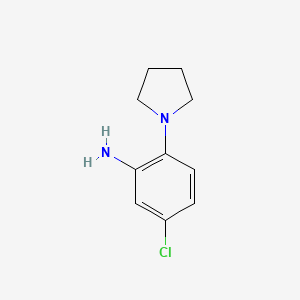

5-Chloro-2-(pyrrolidin-1-yl)aniline

Description

The Significance of Aniline (B41778) Scaffolds in Synthetic Chemistry

The aniline scaffold, consisting of a phenyl group attached to an amino group, is a crucial building block in synthetic chemistry. wikipedia.org Its importance stems from its role as a versatile starting material for a wide array of more complex molecules. wikipedia.org Aniline and its derivatives are highly susceptible to electrophilic substitution reactions, which allows for the straightforward introduction of various substituents onto the aromatic ring. wikipedia.org This reactivity makes them indispensable intermediates in the synthesis of numerous commercial products.

Aniline derivatives are fundamental to the production of dyes and pigments, such as azo dyes, which are widely used in the textile, leather, and paper industries. ontosight.ai In polymer science, they are essential for manufacturing polyurethanes and polyamides, materials valued for their strength, flexibility, and thermal resistance. yufenggp.com Furthermore, the aniline scaffold is a common feature in many pharmaceuticals, serving as a precursor for drugs ranging from analgesics to antibacterial agents. ontosight.aiyufenggp.com Their utility also extends to the agricultural sector as components of herbicides and to the rubber industry as antioxidants. wikipedia.orgsci-hub.se

Overview of Pyrrolidine-Containing Compounds in Scientific Inquiry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is another scaffold of immense interest in scientific research, particularly in medicinal chemistry and drug discovery. nih.govfrontiersin.org This saturated ring system is a core structure in many natural products, especially alkaloids, and exhibits a wide range of biological activities. nih.govnih.gov

The significance of the pyrrolidine scaffold is enhanced by several key features:

Three-Dimensional Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings. This can lead to improved interactions with biological targets. nih.govresearchgate.net

Stereochemistry: The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. This stereochemical diversity is crucial for developing drugs with high target specificity and improved biological profiles. nih.govresearchgate.net

Physicochemical Properties: The inclusion of a pyrrolidine moiety can influence key drug-like properties such as solubility and lipophilicity. nih.gov

Due to these advantageous properties, compounds containing a pyrrolidine ring are actively investigated for various therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Contextualizing 5-Chloro-2-(pyrrolidin-1-yl)aniline within Contemporary Chemical Research

This compound, also identified by its CAS Number 59504-29-9, emerges as a compound of interest at the intersection of aniline and pyrrolidine chemistry. chemimpex.combldpharm.com Its structure, featuring a chlorinated aniline ring substituted with a pyrrolidine group, makes it a valuable intermediate and building block in specialized areas of research and development. chemimpex.com

Current research highlights the utility of this compound in several key domains:

Pharmaceutical Development: The compound is noted as an important intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of novel therapeutic agents, with specific mention of its use in research targeting neurological disorders. chemimpex.com

Material Science: In the field of materials science, this compound is used in creating advanced materials. Its incorporation can enhance properties such as the thermal stability and mechanical strength of polymers. chemimpex.com

Agricultural Chemicals: It plays a role in the synthesis of agrochemicals designed to improve crop yields and resistance to pests. chemimpex.com

Biochemical Research: Researchers utilize this chemical in studies related to enzyme inhibition and receptor binding, which aids in understanding fundamental biological processes. chemimpex.com

The unique combination of a reactive aniline core, the stereochemical and conformational advantages of the pyrrolidine ring, and the electronic influence of the chloro-substituent positions this compound as a versatile tool for chemists creating new molecules with tailored properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Other Names | (5-Chloro-2-pyrrolidin-1-ylphenyl)amine |

| CAS Number | 59504-29-9 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Key Structural Features | Chlorinated Aniline Ring, Pyrrolidine Moiety |

| Primary Research Areas | Pharmaceutical Synthesis, Material Science, Agrochemicals |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDWRKMVOHRBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974918 | |

| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59504-29-9 | |

| Record name | 59504-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Pyrrolidin 1 Yl Aniline

Precursor Synthesis and Derivatization Strategies

The primary precursor for the synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline is 2,4-dichloroaniline (B164938). sigmaaldrich.com The synthesis of this precursor can be achieved through various methods. One common industrial approach involves the nitration of m-dichlorobenzene followed by reduction. google.com

A patented method describes the addition of sulfuric acid and m-dichlorobenzene to a reactor, followed by the dropwise addition of nitric acid while maintaining the temperature between 0-35 °C. google.com This yields 2,4-dichloronitrobenzene (B57281). The subsequent step is a hydrogenation reduction, where the 2,4-dichloronitrobenzene is reacted with hydrogen gas in the presence of a composite metal catalyst (such as palladium, ruthenium, or nickel) in methanol. google.com This method is noted for its cleaner production process compared to older iron powder reduction techniques, which reduces energy consumption and improves environmental friendliness. google.com

Another approach to synthesizing 2,4-dichloroaniline uses p-chloronitrobenzene as the starting material. This method involves the reduction of the nitro group to a hydroxylamine (B1172632), followed by simultaneous chlorination of the benzene (B151609) ring and reduction of the hydroxylamine group. google.com This process is advantageous as it avoids the use of expensive catalysts and has a shorter process route. google.com

Once 2,4-dichloroaniline is obtained, the derivatization to this compound is typically achieved through a nucleophilic substitution reaction with pyrrolidine (B122466). This transformation is often facilitated by catalytic methods, as detailed in the following section.

Catalytic Approaches in the Formation of this compound

The Buchwald-Hartwig amination stands out as a pivotal catalytic reaction for forming the C-N bond between the 2,4-dichloroaniline precursor and pyrrolidine. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly valued for its ability to construct C(sp²)-N bonds under conditions that are often milder than traditional methods like nucleophilic aromatic substitution. wikipedia.orgias.ac.in

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (2,4-dichloroaniline) to a palladium(0) species. wikipedia.org This is followed by the coordination of the amine (pyrrolidine) to the palladium complex, deprotonation, and finally, reductive elimination to yield the desired product, this compound, and regenerate the palladium(0) catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used simple phosphine (B1218219) ligands, but the development of sterically hindered and electron-rich ligands has significantly expanded the reaction's scope and efficiency. wikipedia.orgias.ac.in Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos, as well as N-heterocyclic carbenes (NHCs), have proven effective in promoting the coupling of various aryl halides with amines. wikipedia.orgresearchgate.net These advanced catalyst systems often lead to higher yields and faster reaction rates. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.

For the Buchwald-Hartwig amination, a variety of palladium sources can be used, such as Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). ias.ac.innih.gov The selection of the ligand is equally important, with bulky, electron-rich phosphine ligands often providing the best results. ias.ac.in

The choice of base is also a significant factor. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). ias.ac.inacs.org The solvent can influence the reaction rate and solubility of the reactants and catalyst. Toluene (B28343), xylene, and t-amyl alcohol are frequently used solvents for this type of coupling reaction. ias.ac.inacs.orgacsgcipr.org

Temperature and reaction time are also optimized to ensure complete conversion while minimizing the formation of byproducts. researchgate.net For instance, studies on similar amination reactions have shown that temperatures can range from room temperature to reflux, with reaction times varying from a few hours to 24 hours. ias.ac.in Microwave irradiation has also been explored as a method to accelerate reaction times. researchgate.net

Below is a table summarizing typical conditions that can be optimized for the synthesis of aryl amines via Buchwald-Hartwig amination:

| Parameter | Common Options | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for the C-N bond formation. ias.ac.innih.gov |

| Ligand | BINAP, Xantphos, Johnphos | Stabilizes the palladium catalyst and facilitates the reaction. ias.ac.inresearchgate.net |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine for nucleophilic attack. ias.ac.inresearchgate.netacs.org |

| Solvent | Toluene, Dioxane, t-Amyl Alcohol | Solubilizes reactants and influences reaction rate. ias.ac.inacs.orgacsgcipr.org |

| Temperature | 80-150 °C | Provides energy for the reaction to proceed at a reasonable rate. ias.ac.inresearchgate.net |

| Heating Method | Conventional, Microwave | Microwave heating can significantly reduce reaction times. researchgate.net |

Alternative Synthetic Routes and Comparative Analyses

While the Buchwald-Hartwig amination is a predominant method, other synthetic strategies for forming C-N bonds exist and can be considered for the synthesis of this compound.

One classical alternative is the Ullmann condensation. This method typically involves the copper-catalyzed reaction of an aryl halide with an amine. acsgcipr.org Historically, Ullmann reactions required harsh conditions, such as high temperatures. However, modern variations with improved ligand systems allow the reaction to proceed under milder conditions. acsgcipr.org

Nucleophilic aromatic substitution (SNAr) is another potential route. In this reaction, a nucleophile (pyrrolidine) displaces a leaving group (a chloride atom) on an aromatic ring. For SNAr to be efficient, the aromatic ring must be activated by electron-withdrawing groups. In the case of 2,4-dichloroaniline, the presence of two chloro atoms provides some activation, but it may not be sufficient for a high-yielding reaction under mild conditions compared to palladium-catalyzed methods. wikipedia.org

A comparative analysis of these methods is presented below:

| Synthetic Route | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium | Mild to moderate temperature, various bases and solvents. wikipedia.org | High functional group tolerance, broad substrate scope, generally high yields. wikipedia.orgias.ac.in | Use of expensive palladium and ligands. acsgcipr.org |

| Ullmann Condensation | Copper | Often requires higher temperatures than Buchwald-Hartwig. acsgcipr.org | Copper is less expensive than palladium. | Can have a more limited substrate scope and require harsher conditions. acsgcipr.org |

| Nucleophilic Aromatic Substitution (SNAr) | None (or base-catalyzed) | Requires an activated aryl halide. | Avoids the use of transition metal catalysts. | Limited to specific substrates with strong electron-withdrawing groups. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by improving atom economy, using less hazardous chemicals, and reducing energy consumption.

In the context of the Buchwald-Hartwig amination, several green improvements can be made. acsgcipr.org Optimizing the catalyst and ligand loading to the lowest effective levels reduces waste and cost associated with the precious metal. acsgcipr.org The use of simpler, lower molecular weight ligands is also preferable. acsgcipr.org

Solvent selection is a key aspect of green chemistry. Replacing high-impact solvents like toluene and dioxane with more environmentally benign alternatives such as ethanol (B145695) or even water (if the reaction conditions permit) is a significant step. acsgcipr.orgresearchgate.net The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and, consequently, energy consumption. researchgate.net

Furthermore, exploring catalytic systems based on more abundant and less toxic base metals, such as copper or nickel, as alternatives to palladium is an active area of research. acsgcipr.org These efforts align with the principles of green chemistry by reducing reliance on precious metals with a high carbon footprint. acsgcipr.org

Applications of 5 Chloro 2 Pyrrolidin 1 Yl Aniline in Advanced Chemical Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

5-Chloro-2-(pyrrolidin-1-yl)aniline is valued as a key synthetic intermediate due to its distinct reactive sites that allow for the stepwise and controlled assembly of more complex molecular architectures. The primary amino group of the aniline (B41778) moiety is a potent nucleophile and can readily undergo a variety of transformations, including acylation, alkylation, arylation, and diazotization, providing a handle for introducing new functional groups.

The aromatic ring itself is activated by the amino and pyrrolidinyl groups, making it susceptible to electrophilic substitution. The chlorine substituent further influences the regioselectivity of these reactions and can also serve as a leaving group or a site for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This multi-faceted reactivity allows chemists to use this compound as a scaffold upon which to build intricate molecular frameworks for pharmaceuticals and other functional materials.

Derivatization of this compound for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent starting point for generating such libraries due to its amenability to derivatization. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an efficient strategy for rapidly building molecular diversity. tandfonline.com The aniline functionality can participate in various MCRs to produce a wide array of heterocyclic structures. tandfonline.com

Furthermore, systematic modification of the aniline's amino group, the aromatic ring, or even the pyrrolidine (B122466) moiety allows for the creation of a focused library of analogues. For instance, acylation of the amine with a diverse set of carboxylic acids would yield a library of amides, while Suzuki coupling at the chloro-position with various boronic acids would generate a collection of biaryl compounds. Researchers value the potential to create derivatives from such intermediates to explore structure-activity relationships. chemimpex.com

Chiral Pool Synthesis and Stereoselective Transformations involving this compound

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov The "chiral pool" approach is a powerful strategy in asymmetric synthesis where an abundant, enantiomerically pure natural product is used as a starting material to impart chirality to a synthetic target. nih.gov

The pyrrolidine ring in this compound can be derived from the naturally occurring amino acid, proline, which is readily available in both enantiopure forms. nih.govnih.gov By starting with either (S)-proline or (R)-proline, a chemist can synthesize the corresponding enantiomer of this compound. The fixed stereochemistry of the pyrrolidine ring can then direct the outcome of subsequent reactions on other parts of the molecule, a process known as substrate-controlled asymmetric induction. nih.gov This strategy ensures that the final complex molecule is produced as a single enantiomer, which is often a requirement for therapeutic agents. nih.gov The synthesis of numerous drugs containing a pyrrolidine fragment begins with proline or its derivatives, highlighting the importance of this approach. nih.gov

Integration of this compound into Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in medicinal chemistry and materials science. beilstein-journals.orgethernet.edu.et The aniline scaffold is a classic precursor for the synthesis of a vast range of nitrogen-containing heterocycles. This compound is a valuable substrate for such transformations and is classified as a heterocyclic building block. bldpharm.com

The amino group and the adjacent aromatic ring can be seen as a synthon for building fused ring systems. For example, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted 2-chloroaniline (B154045) derivatives can lead to the formation of important heterocyclic cores like indoles, carbazoles, acridines, and dibenzazepines. mit.edu The aniline can also be a key component in condensation reactions with diketones or other bifunctional molecules to construct new heterocyclic rings. beilstein-journals.org For instance, the reaction of anilines with donor-acceptor cyclopropanes can be used to synthesize 1,5-substituted pyrrolidin-2-ones, demonstrating the integration of the aniline moiety into a new heterocyclic system. nih.gov The development of multicomponent reactions has further expanded the toolbox for synthesizing diverse pyrrolidine derivatives and other complex heterocycles from simple precursors. tandfonline.com

Utility of this compound in Polymer and Materials Science

The field of materials science has found significant use for aniline and its derivatives, most notably in the creation of conductive polymers. nih.gov Polyaniline (PANI) is one of the most studied conductive polymers due to its unique electrical properties, environmental stability, and ease of synthesis. nih.govresearchgate.net

By using a substituted monomer like this compound for polymerization, new polymers with tailored properties can be synthesized. bldpharm.com The substituents on the aniline ring (in this case, chloro and pyrrolidinyl groups) can significantly alter the characteristics of the resulting polymer, such as its solubility, morphology, and conductivity. rsc.org For example, the introduction of substituents can increase the solubility of the polymer in common organic solvents, which facilitates its processing into thin films for electronic devices. nih.govrsc.org These modified polymer films have shown promise in the design of chemical sensors, for instance, to detect moisture or ammonia, due to their high sensitivity and relatively low cost. researchgate.netrsc.orgresearchgate.net The synthesis of polyaniline derivatives from functionalized monomers is a key strategy for developing advanced materials for various applications. nih.govresearchgate.net

Compounds Mentioned in this Article

| Compound Name | Role/Context |

| This compound | Primary subject of the article; a synthetic intermediate. |

| Proline | A natural amino acid and chiral pool precursor for the pyrrolidine ring. nih.gov |

| Indoles, Carbazoles, Acridines, Dibenzazepines | Heterocyclic systems that can be synthesized from aniline derivatives. mit.edu |

| Polyaniline (PANI) | A conductive polymer synthesized from aniline monomers. nih.gov |

| Pyrrolidin-2-ones | A class of lactams that can be synthesized using anilines. nih.gov |

Biological Activity and Pharmacological Relevance of 5 Chloro 2 Pyrrolidin 1 Yl Aniline and Its Analogues

Exploration of Biological Targets and Pathways Modulated by 5-Chloro-2-(pyrrolidin-1-yl)aniline

Direct studies identifying the specific biological targets and pathways modulated by this compound are scarce. However, the structural motifs present in the molecule—the pyrrolidine (B122466) ring and the chloroaniline moiety—are found in numerous biologically active compounds, suggesting potential areas of pharmacological activity.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a common scaffold in a vast array of biologically active molecules. nih.gov Derivatives of pyrrolidine have been shown to interact with a variety of biological targets, including:

Ion Channels: A novel series of pyrrolidine derivatives has been synthesized and evaluated as potent sodium channel blockers. nih.gov These compounds have shown neuroprotective activity in preclinical models of ischemic stroke, suggesting that this compound analogues could potentially modulate neuronal sodium channels. nih.gov

Enzymes: Pyrrolidine derivatives have been designed as inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.gov

Receptors: The pyrrolidine scaffold is a key component of many ligands for various receptors in the central nervous system (CNS).

The chloroaniline moiety also contributes significantly to the potential pharmacological profile. The presence of a chlorine atom on an aromatic ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. nih.gov Chloroaniline derivatives are found in drugs with a wide range of activities. For instance, 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. mdpi.com

Given these characteristics, it is plausible that this compound and its analogues could modulate targets within the central nervous system, and potentially exhibit antimicrobial or anticancer properties, areas where both pyrrolidine and chloroaniline derivatives have shown promise.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic modifications of the core pyrrolidine and aniline (B41778) structures in various compound series have demonstrated clear impacts on their biological activities.

For a series of pyrrolidine-2,5-dione derivatives , SAR analysis revealed that the anticonvulsant activity is strongly influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test for anticonvulsant activity. nih.gov

In a series of pyrrolidine derivatives investigated as sodium channel blockers , SAR studies led to the discovery of a potent analogue with a low inhibitory action against the hERG channel, a critical factor for cardiac safety. nih.gov This highlights the importance of fine-tuning the substituents on the pyrrolidine ring to achieve both potency and selectivity. nih.gov

Pharmacophore modeling and molecular docking are computational techniques used to understand the interaction of a molecule with its biological target at a molecular level.

For a series of 5-chloro benzimidazole-2-one derivatives , docking studies against Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), a target for anti-diabetic drugs, revealed that the synthesized molecules had good binding capacity. acs.org This suggests that the 5-chloro-phenyl moiety can be a key feature for interaction within a receptor's binding pocket.

In studies of aniline derivatives , molecular modeling has been used to understand their binding to various biological targets. For example, the dipole moment of aniline derivatives has been correlated with their biological activity, which can be a useful parameter in the design of new, more potent compounds. mdpi.com

In Vitro Assays for Biological Efficacy Profiling

In vitro assays are essential for determining the biological activity of a compound at the cellular and molecular level. For analogues of this compound, a range of in vitro assays would be relevant.

A study on pyrrolidine derivatives as neuraminidase inhibitors utilized in vitro assays to measure their inhibitory activity against the influenza A (H3N2) neuraminidase. nih.gov Several compounds in this series showed potent inhibitory activity with IC50 values in the low micromolar range. nih.gov

In the evaluation of pyrrolidine derivatives as sodium channel blockers , their inhibitory effects on neuronal Na+ channels were assessed using in vitro electrophysiological techniques. nih.gov

For 5-chloro-2-guanidinobenzimidazole (ClGBI) , a compound with some structural similarity to the title compound, in vitro patch-clamp experiments were used to determine its inhibitory effect on the hKV1.3 potassium channel, revealing a Kd of approximately 72 μM. nih.gov This compound was also found to inhibit a range of other voltage-gated ion channels. nih.gov

The table below summarizes the in vitro activity of some compounds containing either a pyrrolidine or a chloro-substituted aromatic ring.

| Compound Class | Target | Assay | Key Findings |

| Pyrrolidine Derivatives | Neuraminidase (Influenza A) | Enzyme Inhibition Assay | Potent inhibitory activity (IC50 = 1.56 - 2.40 μM) for lead compounds. nih.gov |

| Pyrrolidine Derivatives | Neuronal Na+ Channels | Electrophysiology | Discovery of potent blockers with neuroprotective potential. nih.gov |

| 5-Chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.3 Potassium Channel | Whole-cell Patch Clamp | Inhibitory effect with a Kd of approximately 72 μM. nih.gov |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives | Human Cancer Cell Lines (A2780, HCT-116) | Anti-proliferative Assay | Identification of compounds with potent anti-proliferative activity. researchgate.net |

In Vivo Studies and Preclinical Evaluation of Analogs

In vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of a drug candidate in a living organism.

A pyrrolidine derivative identified as a potent Na+ channel blocker demonstrated remarkable neuroprotective activity in a rat transient middle cerebral artery occlusion (MCAO) model, a model for ischemic stroke. nih.gov This finding suggests the potential for such compounds to be developed as neuroprotectants. nih.gov

In a study on aniline derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one , the synthesized compounds were evaluated for their neurotoxicity in animal models, indicating that modifications to the aniline ring can significantly impact the in vivo neurotoxic profile. researchgate.net

Medicinal Chemistry Research for Novel Therapeutic Agent Development based on this compound

The core structure of this compound serves as a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. The presence of the pyrrolidine ring and the chloroaniline moiety offers multiple points for chemical modification to optimize pharmacological properties.

The development of pyrrolidine derivatives as sodium channel blockers for ischemic stroke is a prime example of a successful medicinal chemistry effort based on a pyrrolidine scaffold. nih.gov Similarly, the synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives as anti-cancer agents demonstrate the utility of the 5-chloro-substituted aromatic ring in drug design. researchgate.net

Future medicinal chemistry research could focus on synthesizing a library of analogues of this compound and screening them against a panel of biological targets, particularly those in the central nervous system. By systematically modifying the pyrrolidine and aniline rings, it may be possible to develop potent and selective modulators of specific ion channels, enzymes, or receptors for the treatment of various diseases.

Computational Chemistry and Modeling of 5 Chloro 2 Pyrrolidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Chloro-2-(pyrrolidin-1-yl)aniline. Methods like B3LYP with a suitable basis set such as 6-311++G(d,p) can be used to optimize the molecule's geometry and calculate various electronic properties. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and pyrrolidine (B122466) rings, while the LUMO would be distributed across the aromatic system.

Another valuable tool is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential sites are anticipated around the nitrogen atoms and the chlorine atom, indicating regions susceptible to electrophilic attack. In contrast, positive potentials would be found around the hydrogen atoms. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Conformational analysis is essential to identify the most stable arrangements (conformers) of the molecule. This flexibility primarily arises from the rotation around the C-N bond connecting the pyrrolidine ring to the phenyl ring.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the molecule in a solvent (like water) at a specific temperature, MD can explore different conformational states and the transitions between them. nih.gov These simulations are crucial for understanding how the molecule behaves in a physiological environment, revealing the accessible conformations that could be relevant for binding to a protein.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 35° | 0.00 | 65 |

| 2 | -40° | 0.85 | 25 |

| 3 | 90° | 2.50 | 10 |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict which sites on the this compound molecule are most likely to participate in a chemical reaction. MESP maps provide a preliminary guide, showing nucleophilic (electron-rich) and electrophilic (electron-poor) centers. researchgate.net

For a more quantitative analysis, Fukui functions can be calculated using DFT. These functions identify the atoms most susceptible to nucleophilic attack, electrophilic attack, and radical attack. For this molecule, the nitrogen of the pyrrolidine and certain carbons on the phenyl ring are expected to be primary sites for electrophilic attack.

Furthermore, computational models, including machine learning approaches, can predict the outcomes of specific reactions. chemrxiv.org For instance, if this compound were a substrate in an aromatic C-H functionalization reaction, these models could predict which of the available C-H bonds on the phenyl ring would be most likely to react, guiding synthetic chemistry efforts. chemrxiv.org

Table 3: Predicted Fukui Indices for Reactivity Analysis (Illustrative Data)

| Atom/Region | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactive Site For |

|---|---|---|---|

| Pyrrolidine Nitrogen | 0.05 | 0.18 | Electrophiles |

| C4 (para to NH2) | 0.15 | 0.08 | Nucleophiles |

| C6 (ortho to NH2) | 0.12 | 0.11 | Nucleophiles/Electrophiles |

In Silico Screening and Virtual Ligand Design Utilizing this compound Frameworks

The core structure of this compound can serve as a scaffold for designing new molecules with potential therapeutic activity. In silico methods, such as virtual screening, are used to explore how derivatives of this scaffold might interact with specific biological targets, like enzymes or receptors. nih.gov

In a structure-based approach, if the 3D structure of a target protein is known, thousands of virtual compounds built upon the this compound framework can be "docked" into the protein's binding site. mdpi.com Docking algorithms predict the binding mode and estimate the binding affinity (scoring). This process can rapidly identify promising candidates for synthesis and biological testing. nih.gov

Alternatively, in a ligand-based approach, if known active molecules for a target exist, their properties can be used to build a pharmacophore model. This model represents the essential features for activity. New molecules incorporating the this compound scaffold can then be designed to fit this model. nih.gov

Table 4: Example of Virtual Screening Results for a Kinase Target (Illustrative Data)

| Derivative of this compound | Modification | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| Compound A | R-group at C4 = -COOH | -8.5 | H-bond with Lysine |

| Compound B | R-group at C4 = -SO2NH2 | -9.2 | H-bond with Aspartate |

| Compound C | Pyrrolidine replaced with Piperidine | -7.8 | Altered hydrophobic contact |

Computational Toxicology Predictions for this compound and its Derivatives

Before committing resources to synthesis, computational toxicology can provide an early assessment of a compound's potential safety risks. mdpi.com This involves using Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools to predict a range of toxicological endpoints. mdpi.com

These predictions cover ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. scienceopen.comnih.gov For this compound, software can predict its oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxic effects such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. These predictions help to prioritize or deprioritize compounds for further development based on their likely safety profiles. scienceopen.com

Table 5: Predicted ADMET Profile for this compound (Illustrative Data)

| ADMET Property | Prediction | Confidence Level |

|---|---|---|

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier (BBB) Penetration | Low | Medium |

| CYP2D6 Inhibition | Inhibitor | High |

| AMES Mutagenicity | Non-mutagenic | Medium |

| Carcinogenicity | Non-carcinogen | Low |

| hERG Inhibition | Low Risk | Medium |

Advanced Analytical Techniques in the Characterization of 5 Chloro 2 Pyrrolidin 1 Yl Aniline

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(pyrrolidin-1-yl)aniline, ¹H NMR would reveal the chemical shifts, integration, and splitting patterns of the aromatic protons and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their coupling patterns indicating their relative positions. The pyrrolidine ring protons would typically appear as multiplets in the upfield region of the spectrum. ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the aromatic carbons and the two distinct types of carbons in the pyrrolidine ring.

Expected ¹H and ¹³C NMR Data (based on analogous structures):

¹H NMR: Signals for aromatic protons would likely appear between δ 6.5 and 7.5 ppm. The protons on the pyrrolidine ring would be expected in the δ 1.8-3.5 ppm range. The -NH₂ protons would present a broad singlet.

¹³C NMR: Aromatic carbon signals would be observed between δ 110 and 150 ppm. The pyrrolidine ring carbons would appear further upfield.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-N stretching vibrations. The C-Cl stretch would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aniline (B41778) and its derivatives exhibit characteristic absorption maxima in the UV region. The presence of the pyrrolidinyl group and the chlorine atom would influence the position and intensity of these absorption bands.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₁₃ClN₂. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the loss of the pyrrolidine ring or the chlorine atom.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

Gas Chromatography (GC): For volatile and thermally stable compounds like many aniline derivatives, GC is a suitable method for purity analysis. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it can effectively quantify the purity and identify any volatile impurities. The choice of the column and temperature program is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including those that are not suitable for GC. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for analyzing this compound. A UV detector would be used to monitor the elution of the compound. The retention time and peak purity can be established to create a robust analytical method.

Crystallographic Analysis for Solid-State Structure Determination

Hyphenated Techniques for Reaction Monitoring and Product Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in chemical analysis. google.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. google.com This technique is invaluable for analyzing complex reaction mixtures during the synthesis of this compound, allowing for the identification of intermediates, byproducts, and the final product in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. rsc.org It can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the compounds present. For more complex structural elucidation, tandem mass spectrometry (LC-MS/MS) can be employed to obtain fragmentation data. rsc.org

Environmental and Safety Considerations in the Research and Handling of 5 Chloro 2 Pyrrolidin 1 Yl Aniline

Investigation of Degradation Pathways and Metabolites

The environmental persistence and potential for bioaccumulation of 5-Chloro-2-(pyrrolidin-1-yl)aniline are largely determined by its degradation pathways. Aromatic amines and their chlorinated derivatives can undergo various transformations in the environment, including microbial degradation and photodegradation. dntb.gov.uanih.gov

Bacterial degradation of chloroanilines often initiates with an oxidative deamination to the corresponding chlorocatechol, which is then further broken down through either ortho- or meta-cleavage pathways. frontiersin.org For instance, some bacteria can utilize 4-chloroaniline (B138754) as a sole source of carbon and nitrogen, degrading it via a modified ortho-cleavage pathway. nih.gov In some cases, dehalogenation can occur first, leading to the formation of aniline (B41778), which is then degraded. frontiersin.org The metabolism of substituted anilines can be complex, also involving processes like N-acetylation and the formation of oxanilic acids. tandfonline.comnih.gov

The specific degradation pathway for this compound would likely involve modifications to both the chloroaniline core and the pyrrolidine (B122466) substituent. Potential metabolites could include hydroxylated derivatives of the aromatic ring and products resulting from the opening of the pyrrolidine ring. It is also possible that under certain conditions, more persistent and potentially toxic intermediates could be formed.

Table 1: Potential Degradation Pathways for Chloroanilines

| Degradation Pathway | Initial Step | Key Intermediates |

|---|---|---|

| Bacterial Degradation | Oxidative deamination | Chlorocatechols |

| Dehalogenation | Aniline, Catechol | |

| Metabolism | N-acetylation | Acetanilides |

| Ring hydroxylation | Hydroxylated anilines |

Assessment of Environmental Impact in Laboratory Settings

The release of this compound into the environment, even in small quantities from a laboratory, can pose a risk to aquatic ecosystems. Chloroanilines are recognized as a significant class of environmental pollutants due to their widespread use as intermediates in the synthesis of various products and their inherent toxicity to aquatic life. dntb.gov.uanih.govnih.govup.pt

Studies on various chloroaniline derivatives have demonstrated their toxicity to a range of aquatic organisms, including bacteria, algae, crustaceans, and fish. researchgate.netnih.govresearchgate.net The toxicity can vary depending on the degree and position of chlorine substitution. researchgate.net For example, crustaceans have been found to be particularly sensitive to chloroanilines compared to bacteria and protozoa. researchgate.net The ecotoxicological effects can include inhibition of growth, reproductive issues, and even mortality. nih.gov Given its chemical structure, this compound is expected to be toxic to aquatic organisms, and its release into wastewater systems should be strictly avoided.

Table 2: Ecotoxicity of Selected Chloroanilines in Aquatic Organisms

| Organism | Compound | Toxicity Endpoint (EC50/LC50) |

|---|---|---|

| Crustaceans (e.g., Daphnia magna) | Aniline | 0.13 - 15.2 mg/L |

| 2-Chloroaniline (B154045) | 0.13 - 15.2 mg/L | |

| 3-Chloroaniline | 0.13 - 15.2 mg/L | |

| 4-Chloroaniline | 0.13 - 15.2 mg/L | |

| 3,5-Dichloroaniline | 0.13 - 15.2 mg/L | |

| Bacteria (e.g., Aliivibrio fischeri) | Aniline | 13 - 403 mg/L |

| 2-Chloroaniline | 13 - 403 mg/L | |

| 3-Chloroaniline | 13 - 403 mg/L | |

| 4-Chloroaniline | 13 - 403 mg/L | |

| 3,5-Dichloroaniline | 13 - 403 mg/L | |

| Protozoa (e.g., Tetrahymena thermophila) | Aniline | 13 - 403 mg/L |

| 2-Chloroaniline | 13 - 403 mg/L | |

| 3-Chloroaniline | 13 - 403 mg/L | |

| 4-Chloroaniline | 13 - 403 mg/L | |

| 3,5-Dichloroaniline | 13 - 403 mg/L |

Data from studies on a range of anilines, indicating the general toxicity of this class of compounds. researchgate.net

Toxicity Studies and Risk Assessment for Researchers

Researchers handling this compound must be aware of its potential health hazards. Aromatic amines as a class are known for their systemic toxicity, and the presence of a chlorine atom can further enhance these effects. nih.gov

Specific Target Organ Toxicity (STOT) refers to the toxic effects on specific organs following single or repeated exposure to a substance. schc.orgchemsafetypro.com For aniline and its derivatives, the primary target organs are the spleen and the hematopoietic system (blood-forming tissues). industrialchemicals.gov.aunih.gov

Repeated exposure to aniline in animal studies has been shown to cause damage to red blood cells, leading to conditions like hemolytic anemia and methemoglobinemia. industrialchemicals.gov.au This damage to red blood cells places a burden on the spleen, which is responsible for their removal, potentially leading to enlargement and other adverse effects. industrialchemicals.gov.au Given these findings for the parent compound, it is prudent to assume that this compound may exhibit similar specific target organ toxicity, particularly affecting the blood and spleen.

Table 3: Potential Target Organs for Aniline Derivative Toxicity

| Target Organ | Potential Effects |

|---|---|

| Spleen | Enlargement, cellular damage |

| Blood/Hematopoietic System | Methemoglobinemia, hemolytic anemia |

| Liver | Potential for toxic effects |

| Kidneys | Potential for toxic effects |

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, while mutagenicity is the capacity to induce mutations. Aromatic amines are a well-known class of compounds that can exhibit genotoxic and mutagenic properties, often requiring metabolic activation to exert these effects. nih.govcanada.caoup.comacs.orgnih.gov

The mechanism of mutagenicity for aromatic amines typically involves their metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations. acs.orgnih.gov Studies on various aniline derivatives have shown positive results in genotoxicity assays, indicating their potential to cause DNA damage. nih.govd-nb.infonih.gov For example, some chloroanilines have been shown to be mutagenic in the Ames test, a widely used bacterial reverse mutation assay. nih.govd-nb.info Therefore, this compound should be handled as a potential mutagen, and all necessary precautions should be taken to avoid exposure.

Responsible Disposal and Waste Management Protocols

The proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental protection. nih.govunodc.org As a chlorinated organic compound with potential toxicity, it should be treated as hazardous waste.

Under no circumstances should this compound or its solutions be disposed of down the drain. watercorporation.com.au Aqueous waste containing this compound should be collected in a designated, properly labeled, sealed, and compatible container. Organic solvent waste containing this compound should be collected separately in a designated container for chlorinated organic waste. oc-praktikum.denus.edu.sg

All waste containers must be clearly labeled with the chemical name and associated hazards. nih.gov Disposal should be carried out through a licensed hazardous waste disposal company, following all local, state, and federal regulations. fishersci.comtandfonline.com In the event of a spill, it should be contained using an inert absorbent material, and the contaminated material should be collected in a sealed container for disposal as hazardous waste.

Table 4: Summary of Disposal and Waste Management Protocols

| Waste Type | Disposal Protocol |

|---|---|

| Solid this compound | Collect in a labeled, sealed container for hazardous waste disposal. |

| Aqueous solutions | Collect in a designated, labeled container for aqueous hazardous waste. Do not pour down the drain. |

| Organic solvent solutions | Collect in a designated, labeled container for chlorinated organic waste. |

| Contaminated labware (e.g., gloves, wipes) | Place in a sealed bag or container and dispose of as solid hazardous waste. |

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Pyrrolidin 1 Yl Aniline

Potential for Novel Catalyst Development Utilizing 5-Chloro-2-(pyrrolidin-1-yl)aniline

The structural features of this compound suggest its potential as a valuable component in the design of novel catalysts. The pyrrolidine (B122466) ring is a well-established scaffold in organocatalysis, known for its ability to form chiral environments and promote stereoselective reactions. nih.govmdpi.com The nitrogen atom within the pyrrolidine ring, along with the aniline (B41778) nitrogen, can act as a ligand, coordinating with transition metals to form catalytically active complexes.

Future research could focus on synthesizing derivatives of this compound to be used as ligands in asymmetric catalysis. The electronic properties of the aniline ring, modulated by the electron-withdrawing chloro group, could influence the catalytic activity of the metal center. N-aryl-substituted pyrrolidines have been synthesized and show promise in various catalytic reactions, suggesting a viable path for the application of this compound. nih.gov The development of gold-palladium alloy nanoparticle catalysts for the synthesis of N-substituted anilines further highlights the potential for this class of compounds in advancing catalytic methodologies. rsc.org

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role of this compound | Relevant Structural Moieties |

| Asymmetric Organocatalysis | Chiral auxiliary or catalyst scaffold | Pyrrolidine Ring |

| Transition Metal Catalysis | Ligand for metal centers (e.g., Pd, Ru, Ir) | Aniline and Pyrrolidine Nitrogens |

| Hydrogenation/Dehydrogenation | Precursor for catalyst ligands | N-Aryl Pyrrolidine Structure |

Exploration of this compound in Materials Science and Engineering

In the realm of materials science, functionalized anilines are recognized as important building blocks for polymers and organic electronic materials. researchgate.netacs.org The presence of both a chloro and a pyrrolidinyl group on the aniline ring of this compound offers unique opportunities for polymerization and material functionalization.

Copolymerization of aniline with chloro-substituted anilines has been shown to produce materials with distinct properties compared to polyaniline. conicet.gov.ar The chloro-substituent can influence the electronic properties, solubility, and stability of the resulting polymers. sjpas.com Future investigations could explore the incorporation of this compound into polymer backbones to create novel materials with tailored optical, electronic, or thermal properties. For example, N-substituted poly(β-haloallylaniline)s have been synthesized and shown to be precursors for functionalized polyindoles with photoconductivity. rsc.org The pyrrolidine moiety could also be leveraged to introduce specific functionalities or to control the morphology of the resulting materials. The field of organic electronics, which utilizes functionalized polymers, could also be a promising area of exploration. frontiersin.org

Integration of this compound into Emerging Chemical Technologies

The development of new synthetic methodologies is a cornerstone of chemical innovation. This compound could serve as a valuable intermediate in the synthesis of more complex molecules. Recent advances have focused on the regioselective functionalization of anilines, and this compound could be a key starting material for creating novel chemical entities. acs.org

Emerging technologies such as flow chemistry and automated synthesis could benefit from the use of versatile building blocks like this compound. Its specific substitution pattern could be exploited to achieve selective reactions, leading to the efficient and controlled production of a diverse range of compounds. The synthesis of N-aryl-substituted pyrrolidines through methods like successive reductive amination showcases the ongoing development of synthetic tools that could be applied to this molecule. nih.gov

Translational Research and Drug Discovery Initiatives

The most significant potential for this compound likely lies in the field of translational research and drug discovery. Both the pyrrolidine and chloro-aniline moieties are prevalent in a wide array of pharmacologically active compounds. ontosight.aiontosight.ai Pyrrolidine derivatives are known to exhibit diverse biological activities, including anticancer, antidiabetic, and antibacterial properties. tandfonline.comfrontiersin.org The pyrrolidine ring is a key component in several FDA-approved drugs. tandfonline.com

The aniline scaffold, while presenting some challenges related to metabolism, is also a common feature in many pharmaceuticals. cresset-group.comumich.edu The chloro-substituent is frequently used in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability. innospk.com For instance, 4-chloroaniline (B138754) is a precursor in the production of the antimicrobial chlorhexidine. wikipedia.org

Given this background, this compound represents a promising starting point for the design and synthesis of new therapeutic agents. Research could be directed towards creating libraries of compounds derived from this scaffold and screening them for activity against various biological targets. The compound itself, or its derivatives, could be investigated for a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Key Structural Features |

| Anticancer | Pyrrolidine and aniline derivatives have shown antiproliferative effects. tandfonline.comfrontiersin.org | Pyrrolidine ring, Chloro-aniline core |

| Antidiabetic | Pyrrolidine-based molecules are used as antidiabetic agents. tandfonline.com | Pyrrolidine ring |

| Antibacterial/Antifungal | Chloroanilines and pyrrolidine derivatives exhibit antimicrobial properties. innospk.comwikipedia.org | Chloro-aniline core, Pyrrolidine ring |

| Central Nervous System Disorders | Aniline derivatives are used in antipsychotic drugs. nih.gov | Aniline core |

Addressing Current Limitations and Challenges in this compound Research

Despite its potential, research into this compound is not without its challenges. A primary concern with aniline-containing compounds is their potential for metabolic instability and the formation of toxic metabolites. cresset-group.comumich.edunih.gov The aniline moiety can be metabolized in the liver, which can sometimes lead to adverse effects. umich.edu Therefore, any drug discovery program involving this compound would need to thoroughly investigate its metabolic profile.

The synthesis of substituted anilines and pyrrolidines can also be complex, potentially requiring multi-step procedures and challenging purification processes. nih.govacs.org Developing efficient and scalable synthetic routes to this compound and its derivatives will be crucial for enabling extensive research.

Furthermore, as with many novel chemical entities, there is a lack of comprehensive data on the physicochemical properties and biological activity of this compound itself. Initial research efforts will need to focus on fundamental characterization to build a solid foundation for more advanced studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(pyrrolidin-1-yl)aniline, and what critical reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (e.g., reacting pyrrolidine with 5-chloro-2-nitroaniline followed by nitro group reduction) or Buchwald-Hartwig amination using palladium catalysts. Key factors include:

- Catalyst selection : Pd(OAc)₂ or Xantphos-based systems for coupling efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or toluene enhance reaction rates .

- Temperature control : 80–120°C balances reactivity and side-product formation.

Post-synthesis purification via silica gel chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while pyrrolidine protons show multiplet signals (δ 1.8–2.5 ppm for CH₂ and δ 2.5–3.5 ppm for N-CH₂) .

- ¹³C NMR : The aniline carbons (C-Cl and C-N) resonate at δ 120–140 ppm, with pyrrolidine carbons at δ 25–50 ppm.

- HRMS : Exact mass (calc. for C₁₀H₁₂ClN₂: 195.0695) confirms molecular identity .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrrolidine-aniline linkage, as demonstrated in analogous structures .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of pyrrolidine substitution on chlorinated aniline derivatives?

- Answer : Contradictions often arise from steric/electronic effects. Methodologies include:

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies and regioselectivity trends .

- Competitive experiments : Compare substitution outcomes using 5-chloro-2-iodoaniline vs. 5-chloro-2-bromoaniline under identical conditions.

- Isotopic labeling : Track substituent orientation via ¹⁵N-labeled pyrrolidine in NMR studies.

Cross-referencing with literature on analogous systems (e.g., trifluoromethyl or methyl substituents) clarifies steric influences .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under varying pH and temperature conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- Analytical tools : LC-MS/MS identifies degradation products (e.g., hydrolyzed aniline or pyrrolidine ring-opened species) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions.

- Structural confirmation : Isolate degradation products via preparative HPLC and characterize using 2D NMR (COSY, HSQC) .

Q. How can the electronic effects of the pyrrolidine substituent influence the reactivity of this compound in further functionalization reactions?

- Answer : The pyrrolidine group is electron-donating, activating the aromatic ring toward electrophilic substitution (e.g., bromination at the para position relative to Cl). Strategies include:

- Hammett analysis : Quantify substituent effects on reaction rates using σₚ values.

- Electrostatic potential maps : Computational tools (e.g., Gaussian) visualize electron-rich regions for electrophile attack .

- Experimental validation : Perform nitration or sulfonation and analyze regioselectivity via NOESY or X-ray diffraction .

Methodological Tables

Table 1 : Synthetic Route Comparison for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | None | EtOH | 65 | 90 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 82 | 97 |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 6.8 (d, J=8.4 Hz, H-3), δ 3.2 (m, N-CH₂) | |

| HRMS | [M+H]⁺: 195.0695 (calc.), 195.0698 (obs.) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.